molecular formula C7H9NO B2949399 (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 82073-62-9

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B2949399
CAS No.: 82073-62-9
M. Wt: 123.155
InChI Key: AJKIZZGLLRNUAM-WDSKDSINSA-N
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Description

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is a chiral cyclopropane derivative of high interest in organic synthesis and pharmaceutical research. This compound features a stereochemically defined cyclopropane ring, a formyl group, and a carbonitrile functional group, making it a versatile and valuable synthetic building block. The rigid structure and defined stereochemistry of the cyclopropane ring, where substituents are locked in a specific spatial orientation, are crucial for studying structure-activity relationships in drug discovery . Cyclopropane derivatives similar to this compound are recognized as key intermediates in synthesizing more complex molecules. For instance, related 2,2-dimethylcyclopropane carboxylic acid derivatives are established as valuable intermediates for preparing compounds with significant insecticidal activity . The presence of multiple reactive sites on this molecule—the formyl group and the carbonitrile—allows researchers to perform various chemical transformations, enabling its use in constructing complex chemical architectures. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(2)5(3-8)6(7)4-9/h4-6H,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIZZGLLRNUAM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C#N)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C#N)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with cyanide sources under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 2,2-Dimethylcyclopropane-1-carboxylic acid.

    Reduction: 2,2-Dimethylcyclopropane-1-amine.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and formyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in various therapeutic areas.

Industry

In the industrial sector, (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Structure Substituents Stereochemistry Key Features
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile Cyclopropane core -CHO, -CN, 2×-CH₃ 1S,3S Formyl group enhances electrophilicity; dimethyl groups stabilize ring strain
(1S,3R)-3-Formyl-2,2,3-trimethylcyclopentane-1-carbonitrile Cyclopentane core -CHO, -CN, 3×-CH₃ 1S,3R Larger ring size reduces strain; additional methyl group alters steric effects
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile Cyclopropane core -Cl (×2), -Ph, -CN 1S,3S Chlorine atoms increase lipophilicity (logP = 2.6); phenyl group adds aromaticity
(1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile Cyclopropane core -CH₂OH, -CN, 2×-CH₃ 1S,3S Hydroxymethyl group improves solubility but reduces reactivity compared to formyl
2,2-Dimethylcyclopropane-1-carbonitrile Cyclopropane core -CN, 2×-CH₃ Racemic Lacks formyl group; simpler structure with lower complexity (MW = 109.16)

Physicochemical Properties

Property Target Compound 2,2-Dichloro-3-phenyl Analogue Hydroxymethyl Derivative
Molecular Weight 151.18 (calc.) 210.99 153.19 (calc.)
PSA (Ų) ~40 (est.) 23.79 ~50 (est.)
logP ~1.5 (est.) 2.6 ~0.8 (est.)
Hydrogen Bond Acceptors 2 (-CHO, -CN) 1 (-CN) 2 (-CN, -OH)

Notes:

  • The formyl group in the target compound increases polarity (higher PSA) compared to dichloro-phenyl and racemic analogues.
  • Chlorine substituents in the dichloro-phenyl variant significantly elevate logP, enhancing membrane permeability .

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